N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and phenyl groups under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may require heating to specific temperatures to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N~4~,N~4~-dimethyl-5-phenylpyrimidine-2,4-diamine: Similar in structure but may have different functional groups or substituents.
5-Phenyl-2,4-pyrimidinediamine: Lacks the dimethyl groups present in N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine.
Uniqueness
This compound is unique due to its specific biochemical properties and its ability to interact with particular molecular targets. Its structure allows for versatile chemical reactions and applications in various fields of research .
Properties
IUPAC Name |
4-N,4-N-dimethyl-5-phenylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFGVUAVFLCYRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376972 |
Source
|
Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320424-61-1 |
Source
|
Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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